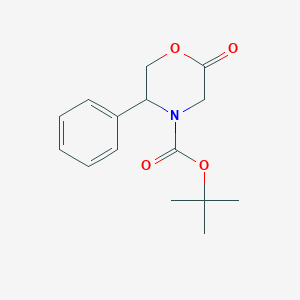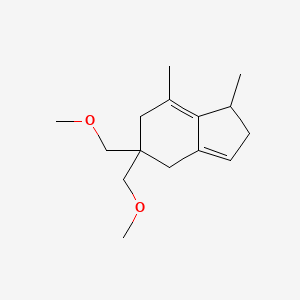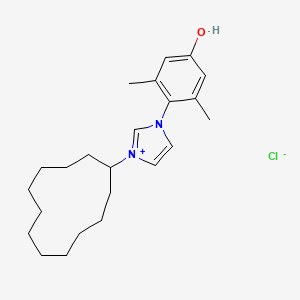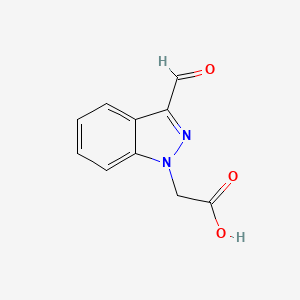![molecular formula C17H20N4 B12514909 2,2'-[Methylenedi(4,1-phenylene)]diethanimidamide CAS No. 5565-84-4](/img/structure/B12514909.png)
2,2'-[Methylenedi(4,1-phenylene)]diethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[Methylenedi(4,1-phenylene)]diethanimidamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two ethanimidamide groups connected by a methylene bridge to a phenylene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Methylenedi(4,1-phenylene)]diethanimidamide typically involves the reaction of 4,4’-methylenedianiline with ethyl chloroformate, followed by the addition of ammonia. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include dichloromethane or chloroform.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
On an industrial scale, the production of 2,2’-[Methylenedi(4,1-phenylene)]diethanimidamide may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize the reaction conditions and minimize the production time.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Methylenedi(4,1-phenylene)]diethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imides.
Reduction: Reduction reactions can convert the ethanimidamide groups to amines.
Substitution: The phenylene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of imides.
Reduction: Formation of amines.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
2,2’-[Methylenedi(4,1-phenylene)]diethanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins due to its cross-linking properties.
Mechanism of Action
The mechanism of action of 2,2’-[Methylenedi(4,1-phenylene)]diethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include the inhibition of key enzymes in metabolic pathways, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Methylenedi-4,1-phenylene)bismaleimide: Known for its use in the synthesis of thermosetting polymers and flame retardant resins.
N,N’-(Methylenedi-4,1-phenylene)bis(4-methyl-1-piperidinecarboxamide): Used in early discovery research for its unique chemical properties.
Uniqueness
2,2’-[Methylenedi(4,1-phenylene)]diethanimidamide stands out due to its dual ethanimidamide groups, which confer unique reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its diverse applications make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
5565-84-4 |
|---|---|
Molecular Formula |
C17H20N4 |
Molecular Weight |
280.37 g/mol |
IUPAC Name |
2-[4-[[4-(2-amino-2-iminoethyl)phenyl]methyl]phenyl]ethanimidamide |
InChI |
InChI=1S/C17H20N4/c18-16(19)10-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)11-17(20)21/h1-8H,9-11H2,(H3,18,19)(H3,20,21) |
InChI Key |
VXWNFUUELGECJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)CC(=N)N)CC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![cis-5-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B12514831.png)
![N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B12514833.png)

![(2Z)-1-Methyl-N-{3-[(E)-(1-methylpyrrolidin-2-ylidene)amino]propyl}pyrrolidin-2-imine](/img/structure/B12514848.png)




![2-[(Tetradecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B12514868.png)
![6-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12514874.png)
![4,4'-{5-[(Oxan-2-yl)oxy]pentane-2,2-diyl}diphenol](/img/structure/B12514878.png)


